ethyl 4-hydroxy-2-methyl-3-(3-oxobutyl)-6-quinolinecarboxylate
Overview
Description
Ethyl 4-hydroxy-2-methyl-3-(3-oxobutyl)-6-quinolinecarboxylate is a quinoline derivative known for its interesting pharmaceutical and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-hydroxy-2-methyl-3-(3-oxobutyl)-6-quinolinecarboxylate typically involves the reaction of 4-hydroxyquinoline derivatives with various reagents. One common method includes the condensation of 4-hydroxy-2-methylquinoline with ethyl acetoacetate under acidic or basic conditions . The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium ethoxide, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and automated purification systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydroxy-2-methyl-3-(3-oxobutyl)-6-quinolinecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and aryl halides are used in the presence of bases like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological activities and properties .
Scientific Research Applications
Ethyl 4-hydroxy-2-methyl-3-(3-oxobutyl)-6-quinolinecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: This compound is studied for its potential antimicrobial and antiviral properties.
Medicine: Research has shown its potential as a lead compound for developing new drugs targeting various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of ethyl 4-hydroxy-2-methyl-3-(3-oxobutyl)-6-quinolinecarboxylate involves its interaction with specific molecular targets and pathways. It can inhibit enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, it can interfere with microbial cell wall synthesis, making it effective against certain bacteria and viruses .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-methylquinoline: A simpler derivative with similar biological activities.
Ethyl 4-hydroxy-2-methylquinoline-3-carboxylate: Another quinoline derivative with comparable properties.
4-hydroxy-2-quinolone: A parent compound with a broad range of applications in drug development.
Uniqueness
Ethyl 4-hydroxy-2-methyl-3-(3-oxobutyl)-6-quinolinecarboxylate stands out due to its unique combination of functional groups, which confer specific biological activities and chemical reactivity. Its ability to undergo various chemical transformations makes it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
ethyl 2-methyl-4-oxo-3-(3-oxobutyl)-1H-quinoline-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-4-22-17(21)12-6-8-15-14(9-12)16(20)13(11(3)18-15)7-5-10(2)19/h6,8-9H,4-5,7H2,1-3H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWYXFRRSVGLPGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC(=C(C2=O)CCC(=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701177586 | |
Record name | Ethyl 4-hydroxy-2-methyl-3-(3-oxobutyl)-6-quinolinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701177586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
332150-28-4 | |
Record name | Ethyl 4-hydroxy-2-methyl-3-(3-oxobutyl)-6-quinolinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=332150-28-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-hydroxy-2-methyl-3-(3-oxobutyl)-6-quinolinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701177586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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